2-[(4-methoxyphenyl)amino]-4H-3,1-benzothiazin-4-one
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Overview
Description
2-[(4-methoxyphenyl)amino]-4H-3,1-benzothiazin-4-one is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methoxyphenyl)amino]-4H-3,1-benzothiazin-4-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired thiazine compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-methoxyphenyl)amino]-4H-3,1-benzothiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(4-methoxyphenyl)amino]-4H-3,1-benzothiazin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating infections, cancer, and inflammatory diseases.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)amino]-4H-3,1-benzothiazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
2-Phenylamino-5,6-dihydro-4H-1,3-thiazin-5-ones: These compounds share a similar thiazine core structure and exhibit comparable biological activities.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar aromatic amine structure and is used in the synthesis of dyes and pharmaceuticals.
Uniqueness: 2-[(4-methoxyphenyl)amino]-4H-3,1-benzothiazin-4-one is unique due to its specific substitution pattern on the thiazine ring, which imparts distinct biological activities and chemical reactivity. Its methoxy group enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C15H12N2O2S |
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Molecular Weight |
284.3g/mol |
IUPAC Name |
2-(4-methoxyanilino)-3,1-benzothiazin-4-one |
InChI |
InChI=1S/C15H12N2O2S/c1-19-11-8-6-10(7-9-11)16-15-17-13-5-3-2-4-12(13)14(18)20-15/h2-9H,1H3,(H,16,17) |
InChI Key |
OURWHMJWOZLIBB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)S2 |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)S2 |
Origin of Product |
United States |
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